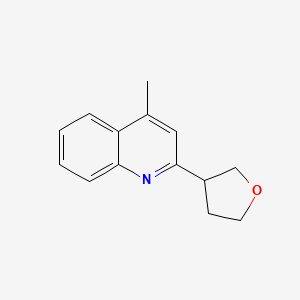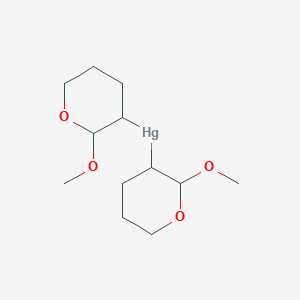
Bis(2-methoxyoxan-3-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methoxyoxan-3-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxyoxan-3-yl groups bonded to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyoxan-3-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyoxan-3-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic nature of mercury compounds.
化学反应分析
Types of Reactions
Bis(2-methoxyoxan-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury and corresponding 2-methoxyoxan-3-yl derivatives.
Substitution: The 2-methoxyoxan-3-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) oxide, while reduction produces elemental mercury.
科学研究应用
Bis(2-methoxyoxan-3-yl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
作用机制
The mechanism of action of bis(2-methoxyoxan-3-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The pathways involved include oxidative stress and disruption of cellular redox balance.
相似化合物的比较
Similar Compounds
Methylmercury: A well-known organomercury compound with significant biological and environmental impact.
Ethylmercury: Another organomercury compound used in medical applications, such as vaccines.
Phenylmercury: Used in industrial applications and as a preservative.
Uniqueness
Bis(2-methoxyoxan-3-yl)mercury is unique due to its specific structure and the presence of 2-methoxyoxan-3-yl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
属性
CAS 编号 |
87989-35-3 |
|---|---|
分子式 |
C12H22HgO4 |
分子量 |
430.89 g/mol |
IUPAC 名称 |
bis(2-methoxyoxan-3-yl)mercury |
InChI |
InChI=1S/2C6H11O2.Hg/c2*1-7-6-4-2-3-5-8-6;/h2*4,6H,2-3,5H2,1H3; |
InChI 键 |
KCVJMMNXVVCFHT-UHFFFAOYSA-N |
规范 SMILES |
COC1C(CCCO1)[Hg]C2CCCOC2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




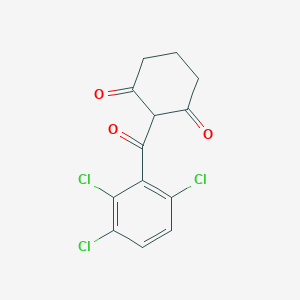
![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
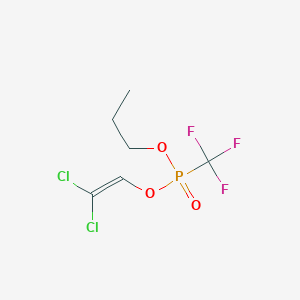

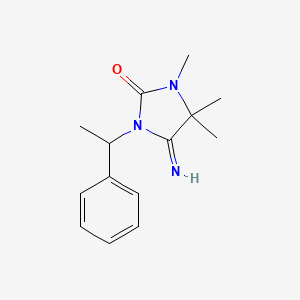
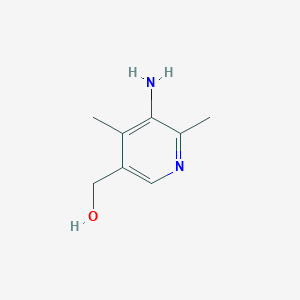
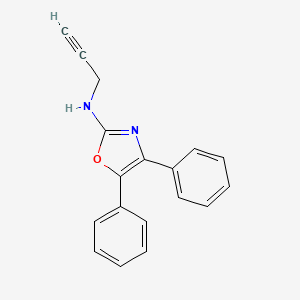
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
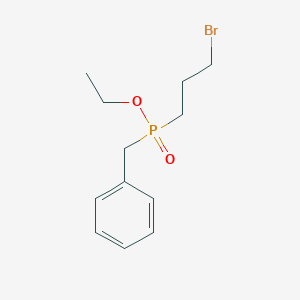
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
